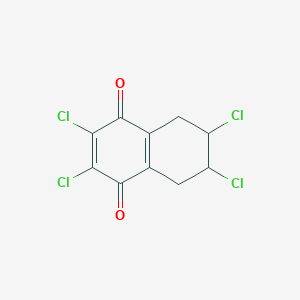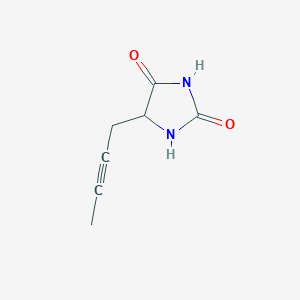
5-But-2-ynylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-But-2-ynylimidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, a five-membered cyclic ureideImidazolidine-2,4-dione derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-But-2-ynylimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with but-2-yne. One common method is the Bucherer-Bergs reaction, which involves the reaction of aldehydes or ketones with ammonium carbonate and potassium cyanide to form hydantoins, which can then be further modified .
Industrial Production Methods: Industrial production of imidazolidine-2,4-dione derivatives often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-But-2-ynylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
5-But-2-ynylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 5-But-2-ynylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In the case of its anticonvulsant activity, it is believed to modulate the activity of neurotransmitters in the brain, thereby reducing the occurrence of seizures .
Vergleich Mit ähnlichen Verbindungen
5,5-Diphenylimidazolidine-2,4-dione: Known for its antimicrobial and antitumor activities.
5-Isobutylimidazolidine-2,4-dione: Used in various industrial applications.
5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione: Another derivative with potential biological activities.
Uniqueness: 5-But-2-ynylimidazolidine-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
5-but-2-ynylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H8N2O2/c1-2-3-4-5-6(10)9-7(11)8-5/h5H,4H2,1H3,(H2,8,9,10,11) |
InChI-Schlüssel |
WMKCRDMCEAEAOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCC1C(=O)NC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
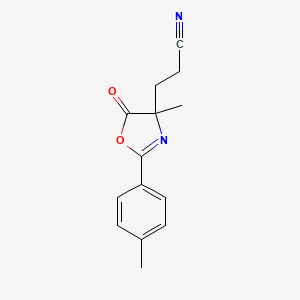
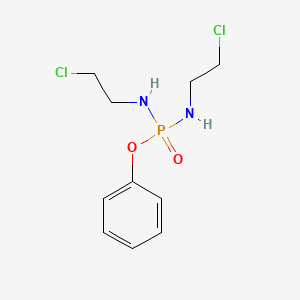
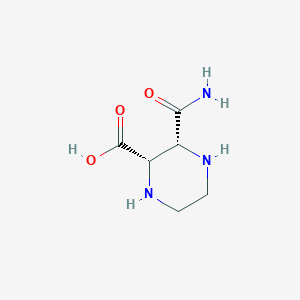

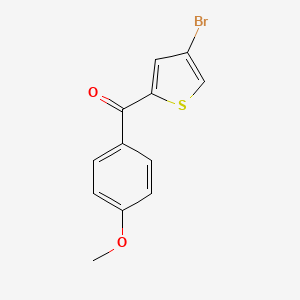

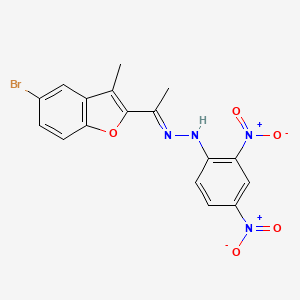

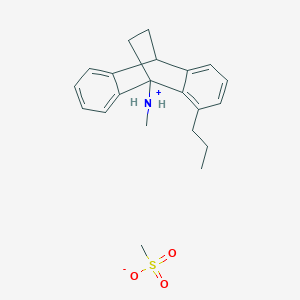
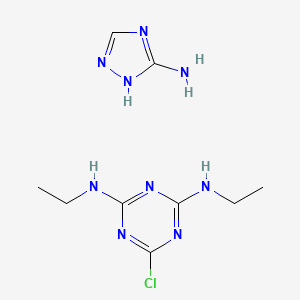
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)
